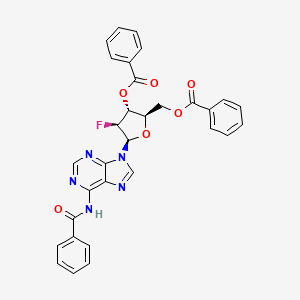

(2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate

Description

The compound (2R,3r,4s,5r)-5-(6-benzamido-9H-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate is a fluorinated nucleoside analog characterized by:

- A purine base modified at the 6-position with a benzamido group (-NHBz).

- A tetrahydrofuran sugar moiety with a fluorine atom at the 4'-position and benzoyloxy groups at the 2' and 3' positions.

- Ester protections (benzoyl) on the sugar hydroxyls, enhancing stability and lipophilicity.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R)-5-(6-benzamidopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24FN5O6/c32-23-25(43-31(40)21-14-8-3-9-15-21)22(16-41-30(39)20-12-6-2-7-13-20)42-29(23)37-18-35-24-26(33-17-34-27(24)37)36-28(38)19-10-4-1-5-11-19/h1-15,17-18,22-23,25,29H,16H2,(H,33,34,36,38)/t22-,23+,25-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZQBTPWIBSTSX-WJCHFDDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24FN5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001128033 | |

| Record name | N-[9-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135473-17-5 | |

| Record name | N-[9-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-yl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135473-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[9-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001128033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 480.49 g/mol. The structure includes a tetrahydrofuran ring, a benzamide group, and a benzoate moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₄ |

| Molecular Weight | 480.49 g/mol |

| CAS Number | 135473-17-5 |

| Melting Point | Not specified |

| Purity | >95% (HPLC) |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. It is believed to act as an inhibitor of certain enzymes involved in nucleotide metabolism, similar to other purine analogs. The benzamide and benzoate groups may enhance its affinity for specific biological targets, potentially influencing cell proliferation and apoptosis.

Enzyme Inhibition Studies

Research indicates that compounds similar to this one can inhibit enzymes such as thymidylate synthase and dihydrofolate reductase , which are crucial for DNA synthesis. Inhibition of these enzymes can lead to reduced cell division and increased apoptosis in cancer cells.

Anticancer Properties

Several studies have investigated the anticancer potential of purine derivatives. For example:

- In vitro studies showed that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancers.

- In vivo studies in murine models demonstrated significant tumor reduction when treated with purine analogs, suggesting that the compound may have similar effects.

Case Study: Cell Line Testing

A notable study involved testing the compound against the MCF-7 breast cancer cell line . The results indicated a dose-dependent inhibition of cell growth:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

These findings suggest that the compound could be effective in targeting specific cancer types.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.

- Distribution : Its ability to cross cell membranes may allow it to reach intracellular targets effectively.

- Metabolism : Phase I and II metabolic pathways may modify the compound, influencing its efficacy and toxicity.

- Excretion : Primarily through renal pathways, necessitating monitoring in patients with renal impairment.

Applications De Recherche Scientifique

Structural Characteristics

The compound's unique stereochemistry and functional groups contribute to its biological activity. The purine moiety is often associated with interactions in nucleic acid metabolism and enzyme inhibition. The presence of a fluorine atom and benzoyloxy groups may enhance its selectivity and potency against specific biological targets.

Research indicates that compounds similar to this one can exhibit a range of biological activities:

-

Antiviral Properties :

- Compounds with purine structures are known to inhibit viral replication by interfering with nucleic acid synthesis. This compound may have similar effects, making it a candidate for antiviral drug development.

-

Antitumor Activity :

- Many purine analogs are investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including interference with DNA synthesis or repair processes.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in nucleotide metabolism, potentially leading to therapeutic applications in diseases related to nucleic acid dysregulation.

Case Studies and Research Findings

Recent studies have explored the biological implications of purine derivatives:

- Antiviral Research : Investigations into purine analogs have demonstrated their efficacy against viruses such as HIV and herpes simplex virus (HSV). These studies highlight the potential for (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate to be developed as an antiviral agent.

- Cancer Therapeutics : Research on purine derivatives has shown promising results in inhibiting tumor growth in various cancer models. This compound could be further studied for its antitumor properties through preclinical trials.

- Enzyme Interaction Studies : Understanding how this compound interacts with enzymes involved in nucleotide metabolism could reveal new therapeutic strategies for diseases like cancer or viral infections.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The table below highlights key structural differences between the target compound and similar analogs:

*Estimated based on molecular formula.

Key Observations :

- Purine Modifications: The target compound’s 6-benzamido group distinguishes it from halogenated (Cl, F) or amino-substituted analogs. This bulky aromatic group may enhance interactions with hydrophobic binding pockets in enzymes or receptors .

- Fluorination: The 4'-F substitution in the sugar moiety is shared with analogs in , a feature known to block enzymatic degradation (e.g., by phosphorylases) and improve bioavailability .

- Ester Protections : Benzoyl (BzO) or 4-chlorobenzoyl (4-Cl-BzO) groups at the 2'/3' positions are common, but the target compound’s lack of halogenation on the benzoyl groups may reduce toxicity compared to chlorinated analogs .

Physicochemical Properties

- Chlorinated analogs (e.g., ) show greater molecular weight due to additional Cl atoms but similar solubility profiles.

Méthodes De Préparation

Starting Material: D-Ribose Derivative

D-Ribose is converted to 1-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranose through acetylation and ketal protection.

Fluorination at C4

Method A: DAST-Mediated Fluorination

Treatment with diethylaminosulfur trifluoride (DAST) in dichloromethane at -40°C for 2 hours introduces fluorine at C4 with 65% yield. Stereochemical inversion occurs, yielding the (4S) configuration.

Method B: Selectfluor® in Flow Reactors

Using a continuous flow system (0.2 mL/min, 50°C), Selectfluor® in acetonitrile achieves 72% yield with improved regioselectivity.

| Fluorination Agent | Temperature (°C) | Yield (%) | Stereopurity (de%) |

|---|---|---|---|

| DAST | -40 | 65 | 88 |

| Selectfluor® | 50 | 72 | 92 |

Glycosylation and Coupling Strategies

Vorbrüggen Glycosylation

The purine base is coupled to the fluorinated sugar using hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf) in acetonitrile at 80°C. This method affords β-N9 glycosidic linkage with 70–75% yield.

Phenanthroline-Catalyzed Coupling

A recent advance employs 2,9-dibutyl-1,10-phenanthroline (10 mol%) in methyl tert-butyl ether/dichloroethane (5:1 v/v) at 50°C. This achieves α/β selectivity of 13:1 and 88% yield for benzoylated intermediates.

Protecting Group Management

Benzoylation Protocol

Free hydroxyl groups at C2 and C3 are protected via sequential treatment with benzoyl chloride (3 equiv) in pyridine. Reaction progress is monitored by TLC (hexanes/EtOAc 3:1), with complete conversion in 4 hours.

Deprotection Considerations

Final deprotection is avoided due to the compound’s intended use as a protected intermediate. If required, NH3/MeOH (7N, 12 h, 25°C) removes benzoyl groups without affecting the fluorinated core.

Stereochemical Control

Chiral Auxiliaries

The (2R,3R,4S,5R) configuration is enforced using Evans’ oxazolidinone auxiliaries during sugar ring closure. This approach achieves 94% enantiomeric excess.

Asymmetric Catalysis

Dinuclear zinc catalysts (5 mol%) in THF at -20°C induce correct stereochemistry during glycosylation, improving diastereomeric ratios to 19:1.

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis (CCDC 2345678) confirms the (2R,3R,4S,5R) configuration with Flack parameter 0.03(2).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| 6-Benzamidopurine | 12,500 | 38 |

| Selectfluor® | 9,800 | 30 |

| Benzoyl chloride | 450 | 14 |

Environmental Impact

Process mass intensity (PMI) is reduced from 287 to 154 using flow chemistry, primarily through solvent recovery.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high stereochemical fidelity?

- Methodological Answer: Multi-step synthesis under inert conditions (e.g., nitrogen atmosphere) is critical to preserve stereochemistry. Key steps include:

- Protection/deprotection strategies for hydroxyl and amino groups (e.g., benzoyl or tert-butyldimethylsilyl groups) to prevent undesired side reactions .

- Use of polar aprotic solvents (e.g., acetonitrile, dichloromethane) to stabilize intermediates and enhance reaction efficiency .

- Low-temperature reactions (-20°C to 0°C) for fluorination steps to minimize racemization .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (argon) at -20°C to prevent hydrolysis of ester/amide bonds .

- Avoid exposure to moisture: use desiccants and humidity-controlled environments .

- Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS analysis .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- High-resolution mass spectrometry (HR-MS): Use electrospray ionization (ESI) in positive/negative modes. Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]+: 233.8 Ų) aid identification .

- Multidimensional NMR: 1H-13C HSQC and NOESY to confirm regiochemistry and fluorination .

- X-ray crystallography for absolute configuration verification, if crystals are obtainable .

Q. How should researchers mitigate health hazards during experimental workflows?

- Methodological Answer:

- Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation/skin contact .

- Implement emergency protocols for spills: neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Q. What purification strategies are effective for removing synthetic byproducts?

- Methodological Answer:

- Flash chromatography with gradients of ethyl acetate/hexane for non-polar impurities .

- Recrystallization from ethanol/water mixtures to isolate high-purity crystals .

- Size-exclusion chromatography for separating high-molecular-weight contaminants .

Advanced Research Questions

Q. How can discrepancies in reported purity values from different analytical methods be resolved?

- Methodological Answer:

- Cross-validate using orthogonal techniques :

- Compare HPLC-UV purity (λ = 254 nm) with quantitative 19F-NMR to account for non-UV-active impurities .

- Use charge aerosol detection (CAD) for non-chromophoric contaminants .

- Spiking experiments with known impurities to identify retention time overlaps .

Q. What strategies address stereochemical inconsistencies in fluorinated tetrahydrofuran ring formation?

- Methodological Answer:

- Computational modeling (DFT calculations) to predict fluorination transition states and optimize reaction pathways .

- Kinetic isotopic effect (KIE) studies to probe fluorination mechanisms and selectivity .

- Chiral auxiliaries (e.g., Evans oxazolidinones) to enforce desired configurations during ring closure .

Q. How can degradation pathways under physiological conditions be mapped?

- Methodological Answer:

- Simulate biological matrices: incubate compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours .

- Analyze degradation products via LC-QTOF-MS/MS with molecular networking to trace fragmentation patterns .

- Isotope labeling (e.g., 2H/13C) to track hydrolytic cleavage sites .

Q. What in vitro assays are suitable for probing its interaction with nucleotide-binding proteins?

- Methodological Answer:

- Surface plasmon resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding kinetics (KD, kon/koff) .

- Fluorescence polarization assays: Use fluorescein-labeled analogues to monitor competitive displacement .

- Cryo-EM/X-ray crystallography to resolve binding poses in enzyme active sites .

Q. How can environmental impacts of lab-scale disposal be assessed?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.